

# Spectroscopic Profile of 1-lodopropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1-iodopropane**. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of molecules. For **1-iodopropane** (CH<sub>3</sub>CH<sub>2</sub>CH<sub>2</sub>I), both <sup>1</sup>H and <sup>13</sup>C NMR spectra reveal key structural features.

#### <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of **1-iodopropane** shows three distinct signals, corresponding to the three different chemical environments of the protons in the molecule.[1] The integrated area under each signal has a ratio of 3:2:2, which corresponds to the number of protons in each environment (CH<sub>3</sub>, -CH<sub>2</sub>-, and -CH<sub>2</sub>I).[1]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1-lodopropane** 



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
3.18	Triplet	7.1	-CH <sub>2</sub> -I
1.85	Sextet	7.2	-CH <sub>2</sub> -
1.02	Triplet	7.3	-CH₃

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons. The methylene (-CH<sub>2</sub>-) protons adjacent to the iodine atom are deshielded due to the electronegativity of iodine and thus appear at the lowest field (highest chemical shift).

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **1-iodopropane** displays three distinct signals, one for each of the three carbon atoms in the molecule, indicating that they are all in different chemical environments.[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-lodopropane** 

Chemical Shift (δ) ppm	Assignment
26.9	-CH <sub>2</sub> -
15.3	-СН3
9.2	-CH <sub>2</sub> -I

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

The carbon atom directly bonded to the electronegative iodine atom is the most deshielded and appears at the lowest field.

# Infrared (IR) Spectroscopy



Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-iodopropane** exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands for 1-lodopropane

Wavenumber (cm <sup>-1</sup> )	Vibration Type
2965 - 2850	C-H stretch (alkane)
1465 - 1430	C-H bend (alkane)
1380 - 1370	C-H bend (CH₃)
600 - 500	C-I stretch

The region from approximately 1500 cm<sup>-1</sup> to 400 cm<sup>-1</sup> is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

# Experimental Protocols NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of 1-iodopropane for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm
   NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:



- Insert the NMR tube into the spectrometer's spinner turbine.
- Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
- Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or
   ¹³C) to maximize signal sensitivity.
- Acquisition: Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay) and acquire the free induction decay (FID).
- Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.

### Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of **1-iodopropane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

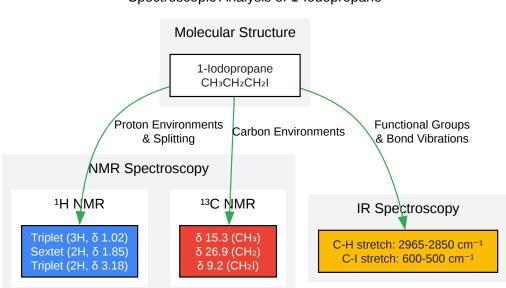
- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.



 Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## **Logical Relationships of Spectroscopic Data**

The following diagram illustrates the relationship between the molecular structure of **1-iodopropane** and its corresponding spectroscopic data.



Spectroscopic Analysis of 1-lodopropane

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Spectroscopic data correlation for **1-iodopropane**.

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### References

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